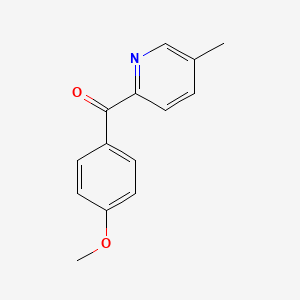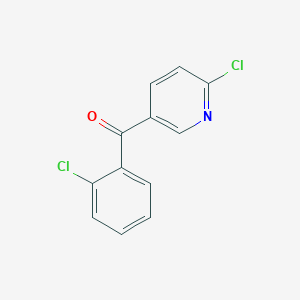
5-(2-Chlorobenzoyl)-2-chloropyridine
Übersicht
Beschreibung
5-(2-Chlorobenzoyl)-2-chloropyridine, also known as 5-C2CP, is an organic compound that has been used in various scientific research applications. This compound has been studied for its mechanism of action, biochemical and physiological effects, and applications in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Nanoengineering
5-(2-Chlorobenzoyl)-2-chloropyridine plays a role in the synthesis of conjugatively bridged bis- and tris-5-(2,2'-bipyridines), which are crucial for supramolecular nanoengineering. These compounds are valuable for creating multitopic metal ion-binding scaffolds, potentially leading to a variety of bridging units and substituents on terminal pyridine rings. They can serve as precursors for the fabrication of metal ion-coordinated conjugated polymers (Baxter, 2000).
Amination in Organic Synthesis
The compound is used in selective amination processes, essential in organic synthesis. A specific application is in the amination of 5-bromo-2-chloropyridine, catalyzed by palladium-Xantphos complex, leading to high yields of 5-amino-2-chloropyridine. This process demonstrates excellent chemoselectivity and is significant in the synthesis of various organic compounds (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).
Stereoselective Synthesis
In the field of stereoselective synthesis, 5-(2-Chlorobenzoyl)-2-chloropyridine is involved in the synthesis of anomers of 5-substituted 2'-deoxyuridines. This process is crucial for the development of specific nucleoside analogs, having applications in pharmaceutical research (H. Aoyama, 1987).
Crystallography and Material Science
In crystallography and material science, 5-(2-Chlorobenzoyl)-2-chloropyridine is studied for its ability to form hydrogen-bonded networks. Understanding these networks is crucial for the design of new materials with specific molecular architectures (M. Hemamalini & H. Fun, 2010).
Anti-HBV Activity
The compound is utilized in the synthesis of nucleoside derivatives for antiviral research. Specifically, it contributes to the development of compounds with potent anti-HBV (hepatitis B virus) activity. These derivatives are important for advancing treatments for viral infections (Meichao Guo et al., 2020).
Eigenschaften
IUPAC Name |
(2-chlorophenyl)-(6-chloropyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO/c13-10-4-2-1-3-9(10)12(16)8-5-6-11(14)15-7-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSYIAYULMJWAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CN=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501241307 | |
| Record name | (2-Chlorophenyl)(6-chloro-3-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501241307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chlorobenzoyl)-2-chloropyridine | |
CAS RN |
1187164-99-3 | |
| Record name | (2-Chlorophenyl)(6-chloro-3-pyridinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187164-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Chlorophenyl)(6-chloro-3-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501241307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



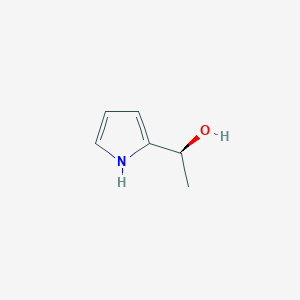
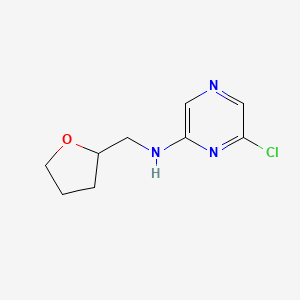
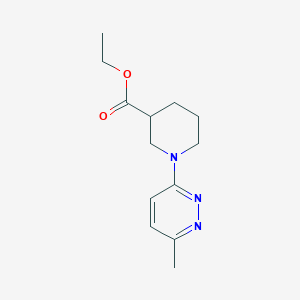
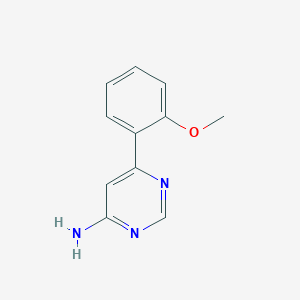
![Methyl 3-[(2-amino-1,3-thiazol-5-yl)methyl]benzoate hydrochloride](/img/structure/B1421696.png)
![6-ethoxy-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B1421698.png)
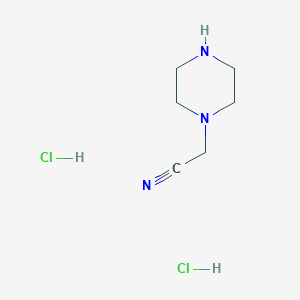
![2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1421700.png)

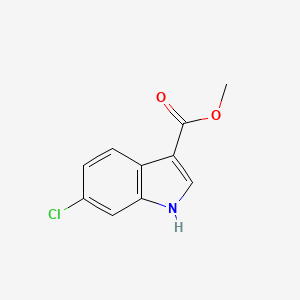
![tert-butyl 4-[(6-oxo-1H-pyridazin-3-yl)oxy]piperidine-1-carboxylate](/img/structure/B1421705.png)

